What are the physical and chemical properties of isopalmitic acid?
What are the physical and chemical properties of isopalmitic acid?
For Researchers, Scientists, and Drug Development Professionals
Isopalmitic acid, systematically known as 14-methylpentadecanoic acid, is a branched-chain saturated fatty acid. As a structural isomer of palmitic acid, it is of growing interest in various fields, including biochemistry, lipid research, and drug development, for its unique physicochemical properties and biological activities that differentiate it from its straight-chain counterpart.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of isopalmitic acid, detailed experimental protocols for their determination, and an exploration of its known biological signaling pathways.
Chemical and Physical Properties
Isopalmitic acid is a white, solid compound at room temperature.[3] Its branched structure confers distinct properties compared to the linear palmitic acid, influencing its melting point, solubility, and molecular packing.
General and Physicochemical Properties
The fundamental identifiers and physicochemical properties of isopalmitic acid are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 14-methylpentadecanoic acid[1] |
| Synonyms | Isohexadecanoic acid, Iso-C16:0[4][5] |
| CAS Number | 4669-02-7[5] |
| Chemical Formula | C₁₆H₃₂O₂[5] |
| Molecular Weight | 256.42 g/mol |
| Appearance | White to off-white solid/powder[2][3] |
| Physicochemical Property | Value | Source |
| Melting Point | 61.5 - 62.4 °C | [1][2] |
| Boiling Point | 371 °C (at 760 mmHg) | [1] |
| Density | 0.891 g/cm³ | [1] |
| Flash Point | 207.1 °C | [1] |
| Water Solubility | Predicted: 0.00026 g/L (practically insoluble) | [6] |
| logP | 5.41 - 7.04 | [1][7] |
| Polar Surface Area | 37.3 Ų | [7] |
| Refractive Index | 1.452 | [1] |
Stability and Reactivity
Isopalmitic acid is stable under standard laboratory conditions.[8] It is a combustible solid. As a carboxylic acid, it is incompatible with strong bases, strong oxidizing agents, and strong acids.[9] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[8]
Experimental Protocols
This section details the methodologies for determining the key physical and chemical properties of isopalmitic acid.
Determination of Melting Point (Capillary Method)
The melting point of a fatty acid like isopalmitic acid is a crucial indicator of purity and is typically determined using the capillary method.[10][11]
Principle: A small, powdered sample is heated slowly in a sealed capillary tube immersed in a temperature-controlled bath. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point.[11]
Procedure:
-
Sample Preparation: A small amount of isopalmitic acid powder is introduced into a glass capillary tube (0.8-1.2 mm inner diameter), which is sealed at one end. The sample is packed tightly to a height of about 3 mm.[10]
-
Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer's mercury bulb. This assembly is placed in a heating apparatus, such as a Thiele tube or a commercial melting point apparatus, containing a heating fluid (e.g., silicone oil).[11]
-
Heating: The bath is heated rapidly to a temperature about 10°C below the expected melting point of isopalmitic acid (~62°C).[10]
-
Measurement: The heating rate is then reduced to approximately 1-2°C per minute to allow for thermal equilibrium.[11] The temperature at which the substance begins to melt (T1) and the temperature at which it becomes completely liquid (T2) are recorded. The melting point is reported as the range T1-T2.[10]
Solubility Assessment
The solubility of fatty acids is tested in various solvents to understand their polarity and miscibility, which is critical for formulation and drug delivery applications.
Principle: A small, known amount of the solute (isopalmitic acid) is mixed with a specific volume of a solvent. The mixture is observed for dissolution, and the degree of solubility is determined qualitatively or quantitatively.[12][13]
Procedure (Qualitative):
-
Preparation: Label a series of test tubes, each corresponding to a different solvent (e.g., water, ethanol, chloroform, dimethyl sulfoxide).
-
Mixing: Add a small, consistent amount (e.g., 10 mg) of isopalmitic acid to each test tube.
-
Solvent Addition: Add 1 mL of the respective solvent to each tube.
-
Observation: Vigorously shake each tube for 1 minute and allow it to stand. Observe whether the solid dissolves completely, partially, or not at all.[12] The formation of a clear, homogenous solution indicates solubility. Immiscibility or the presence of a precipitate indicates insolubility.[13]
-
Confirmation (Spot Test): A few drops of the solution can be placed on filter paper. After the solvent evaporates, a translucent spot remaining on the paper confirms the presence of the lipid, indicating it was dissolved in the solvent.[12]
Spectroscopic and Chromatographic Analysis
Spectroscopic and chromatographic methods are essential for structural elucidation and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the standard method for the analysis and quantification of branched-chain fatty acids.[3][14]
Principle: Fatty acids are first converted into volatile esters (typically fatty acid methyl esters, FAMEs) to facilitate their separation by gas chromatography. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for definitive identification.[15]
Generic Protocol:
-
Derivatization (Esterification): Isopalmitic acid is converted to its methyl ester (14-methylpentadecanoic acid methyl ester) using a reagent like BF₃-methanol or by acid-catalyzed esterification.[14] This step increases the volatility of the analyte.
-
Injection: A small volume (e.g., 1 µL) of the FAME solution is injected into the GC inlet, which is heated to ensure rapid vaporization.[3]
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-225ms). The column's stationary phase separates different fatty acid esters based on their boiling points and polarity. A temperature gradient program is typically used to optimize separation.[3]
-
Detection (MS): As the esters elute from the column, they are fragmented and ionized (commonly by electron ionization). The mass spectrometer scans a range of mass-to-charge ratios, generating a unique mass spectrum for each compound that serves as a molecular fingerprint.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing atomic nuclei with spin (like ¹H and ¹³C) to resonate. The resonance frequency is sensitive to the local chemical environment, providing information about the structure.[16]
Expected Spectral Features for Isopalmitic Acid:
-
¹H NMR:
-
A triplet around 2.3 ppm corresponding to the α-methylene protons (-CH₂-COOH).
-
A complex multiplet around 1.6 ppm for the β-methylene protons.
-
A large, broad signal around 1.2-1.4 ppm from the repeating methylene units in the long chain.
-
A multiplet for the methine proton (-CH-) of the iso-branch.
-
A doublet around 0.8-0.9 ppm for the terminal methyl groups (-CH(CH₃)₂).[16][17]
-
-
¹³C NMR:
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.
Principle: The sample is irradiated with infrared light, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the chemical bonds within the molecule.[18]
Expected Spectral Features for Isopalmitic Acid:
-
A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer.
-
A strong, sharp absorption peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid.
-
Sharp peaks around 2850-2960 cm⁻¹ due to the C-H stretching of the long alkyl chain.[19]
Biological Activity and Signaling Pathways
While research into the specific biological roles of isopalmitic acid is ongoing, initial studies suggest it can modulate gene expression related to lipid metabolism.[20] Its straight-chain isomer, palmitic acid, is a well-studied signaling molecule, and its pathways provide a valuable reference for future research into isopalmitic acid.[21]
Known Signaling for Isopalmitic Acid
Studies in liver hepatocellular carcinoma cells (HepG2) have shown that isopalmitic acid (14-methylpentadecanoic acid, 14-MPA) can influence the expression of key genes involved in lipid synthesis.[20] Specifically, treatment with 14-MPA was observed to lower the mRNA levels of:
-
FASN (Fatty Acid Synthase): The key enzyme responsible for the synthesis of fatty acids.
-
SREBP1 (Sterol Regulatory Element-Binding Protein 1): A master transcription factor that regulates the expression of genes involved in lipogenesis.
-
SCD1 (Stearoyl-CoA Desaturase-1): An enzyme that introduces double bonds into fatty acids.
This suggests that isopalmitic acid may have a regulatory role in cellular lipid homeostasis, potentially counteracting lipogenesis.[20]
Comparative Signaling Pathways of Palmitic Acid (Isomer)
For context, the isomer palmitic acid (PA) is known to be a potent signaling molecule involved in numerous cellular processes, often linked to metabolic diseases when in excess.[8] Understanding these pathways is crucial for researchers investigating the potentially divergent roles of isopalmitic acid.
Key Palmitic Acid-Regulated Pathways:
-
PI3K/AKT Pathway: In contrast to isopalmitic acid, excess PA often leads to the inhibition of the PI3K/AKT signaling pathway, which is central to insulin signaling. This inhibition contributes to insulin resistance.[8][22]
-
NF-κB and MAPK Inflammatory Pathways: PA can activate pro-inflammatory signaling through pathways involving Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and MAPK. This results in the production of inflammatory cytokines like TNF-α and IL-6.[8][23]
The opposing effects on gene expression between isopalmitic acid (down-regulation of lipogenesis) and palmitic acid (pro-inflammatory and insulin-desensitizing) highlight the importance of fatty acid structure in determining biological function and underscore the need for further research into the specific mechanisms of branched-chain fatty acids.
References
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